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Compound of Interest

Compound Name: 6-Bromothiochroman-4-one

Cat. No.: B177317

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-
Bromothiochroman-4-one, a key intermediate in the synthesis of various pharmaceutical
compounds. This document compiles available spectroscopic data, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification,
characterization, and utilization in research and development.

Molecular Structure and Properties

6-Bromothiochroman-4-one is a bicyclic organic compound with the chemical formula
CoH7BrOS. Its structure consists of a thiochroman core substituted with a bromine atom at the
6-position and a ketone group at the 4-position.

Molecular Weight: 243.12 g/mol Monoisotopic Mass: 241.94010 Da

Spectral Data

A complete set of experimentally-derived spectral data for 6-Bromothiochroman-4-one is not
readily available in a single public source. However, based on the analysis of the parent
compound, thiochroman-4-one, and known substituent effects, the expected spectral
characteristics are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR): The *H NMR spectrum of 6-Bromothiochroman-4-one is expected to
show distinct signals for the aromatic and aliphatic protons.

Expected Chemical

Proton _ Multiplicity Integration
Shift (ppm)

H-5 ~8.0 d 1H

H-7 ~7.5 dd 1H

H-8 ~7.3 d 1H

H-2 ~34 t 2H

H-3 ~3.1 t 2H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact
chemical shifts and coupling constants may vary depending on the solvent and instrument
used.

13C NMR (Carbon-13 NMR): The 3C NMR spectrum will provide information on the number and
chemical environment of the carbon atoms.
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Carbon Expected Chemical Shift (ppm)
C=0 (C-4) ~195

C-8a ~140

C-4a ~135

C-6 ~130 (C-Br)

C-7 ~128

C-5 ~125

C-8 ~120

C-2 ~40

C-3 ~25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-Bromothiochroman-4-one is expected to exhibit the following characteristic

absorption bands:

Expected Wavenumber

Functional Group Intensity
(cm~)

C=0 (Ketone) ~1680 Strong

C-H (Aromatic) ~3100-3000 Medium

C-H (Aliphatic) ~3000-2850 Medium

C-Br ~600-500 Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments. For 6-Bromothiochroman-4-one, the mass spectrum is expected to show a

characteristic isotopic pattern for bromine ("°Br and 81Br in an approximate 1:1 ratio).
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lon Expected m/z Notes

Molecular ion peak with a

characteristic M+2 peak of

[M]* 242, 244 o ]
similar intensity due to the
bromine isotopes.
Fragment resulting from the
[M-CO]* 214,216
loss of a carbonyl group.
Fragment resulting from the
[M-Br]* 163

loss of the bromine atom.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described
above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of 6-Bromothiochroman-4-one in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
» Transfer the solution to an NMR tube.

Data Acquisition (*H NMR):

Spectrometer: 300 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.
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Data Acquisition (*3C NMR):

Spectrometer: 75 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled experiment.

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount of 6-Bromothiochroman-4-one (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle.

e Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Scan Range: 4000-400 cm~2.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

Mass Spectrometry

Sample Preparation:

o Dissolve a small amount of 6-Bromothiochroman-4-one in a suitable volatile solvent (e.g.,
methanol, acetonitrile).

e The concentration should be in the range of 1-10 pg/mL.

Data Acquisition (Electron lonization - El):
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» Mass Spectrometer: A mass spectrometer equipped with an El source.
 lonization Energy: 70 eV.

e Mass Range: m/z 50-500.

Workflow for Spectral Data Acquisition

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral
data for a chemical compound like 6-Bromothiochroman-4-one.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b177317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis & Purification

Synthesis of 6-Bromothiochroman-4-one
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Caption: Workflow for the synthesis, purification, and spectral analysis of 6-
Bromothiochroman-4-one.

¢ To cite this document: BenchChem. [Spectral Data of 6-Bromothiochroman-4-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177317#spectral-data-nmr-ir-ms-of-6-
bromothiochroman-4-one]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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